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4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane

Flavor chemistry Quality control Regulatory specifications

4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane (CAS 104691-41-0, FEMA 3782, JECFA is a heterocyclic flavor compound belonging to the 1,3,5-dithiazinane class, characterized by a six-membered ring containing one nitrogen and two sulfur atoms. It is supplied as a defined regioisomeric mixture of dihydro-2-isopropyl-4,6-dimethyl-4H-1,3,5-dithiazine and dihydro-4-isopropyl-2,6-dimethyl-4H-1,3,5-dithiazine, with a minimum total assay of 71% and a specified isomer ratio of approximately 44:27.

Molecular Formula C8H17NS2
Molecular Weight 191.4 g/mol
CAS No. 104691-41-0
Cat. No. B009926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane
CAS104691-41-0
Molecular FormulaC8H17NS2
Molecular Weight191.4 g/mol
Structural Identifiers
SMILESCC1NC(SC(S1)C)C(C)C
InChIInChI=1S/C8H17NS2/c1-5(2)8-9-6(3)10-7(4)11-8/h5-9H,1-4H3
InChIKeyNOOYZCFJVKLILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in propylene glycol, triacetin
Miscible at room temperature (in ethanol)

4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane (CAS 104691-41-0): Procurement-Ready Identity and Specification Baseline


4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane (CAS 104691-41-0, FEMA 3782, JECFA 1047) is a heterocyclic flavor compound belonging to the 1,3,5-dithiazinane class, characterized by a six-membered ring containing one nitrogen and two sulfur atoms [1]. It is supplied as a defined regioisomeric mixture of dihydro-2-isopropyl-4,6-dimethyl-4H-1,3,5-dithiazine and dihydro-4-isopropyl-2,6-dimethyl-4H-1,3,5-dithiazine, with a minimum total assay of 71% and a specified isomer ratio of approximately 44:27 [1]. The compound presents as a clear to pale yellow liquid with a characteristic peanut, meaty, cocoa-like odor [1].

Why 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane Cannot Be Swapped with In-Class Analogs Without Sensory and Regulatory Risk


The 1,3,5-dithiazinane class exhibits pronounced structure-odor relationships, where even minor variations in alkyl substitution pattern or regioisomeric composition yield distinct organoleptic profiles and application-level differences [1]. Substituting the target compound with closely related analogs such as 2,4,6-trimethyl-1,3,5-dithiazinane (Thialdine) or 4-isobutyl-2,6-dimethyl-1,3,5-dithiazinane introduces divergent odor characters, systemic use rates, and isomeric purity profiles that can alter flavor fidelity, regulatory compliance under FEMA GRAS designations, and batch-to-batch reproducibility in formulated products [2][3].

Quantitative Differentiation Evidence for 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane vs. In-Class Comparators


Regioisomeric Composition and Specification: Defined 44:27 Isomer Ratio vs. Variable or Single-Isomer Commercial Batches

The JECFA specification for CAS 104691-41-0 mandates a chemically defined mixture containing 44% 2-isopropyl-4,6-dimethyl-1,3,5-dithiazinane and 27% 4-isopropyl-2,6-dimethyl-1,3,5-dithiazinane with characteristic secondary components including 2,4,6-trimethyldihydro-1,3,5-dithiazine [1]. This is directly contrasted with commercially available single-isomer preparations of the 2-isopropyl regioisomer (CAS 104691-40-9) or 4-isobutyl analogs (CAS 101517-86-6), which lack this specific compositional fingerprint and can produce markedly different odor nuances [2].

Flavor chemistry Quality control Regulatory specifications

Gas Chromatographic Retention Index: Baseline Separation from Regioisomer on DB-1 Stationary Phase

Under identical capillary GC conditions on a DB-1 column (60 m, 0.25 mm i.d.), 4-isopropyl-2,6-dimethyl-1,3,5-dithiazinane elutes with a Kovats retention index of 1333, while its 2-isopropyl regioisomer (CAS 104691-40-9) elutes at 1352, yielding a ΔRI of 19 units [1][2]. This resolution is sufficient for unambiguous chromatographic identification and quantification of the two isomers in a single run, which is critical for quality control of the defined mixture.

Analytical chemistry Flavor authentication GC-MS identification

Organoleptic Profile Differentiation: Peanut-Cocoa-Meaty vs. Roasted-Meaty Sulfurous of Thialdine

The JECFA specification describes the target compound's odor as 'peanuty, meaty, cocoa-like' [1]. In contrast, 2,4,6-trimethyldihydro-1,3,5-dithiazine (Thialdine, FEMA 4018) is consistently reported as 'roasted meaty, pungent, sulfurous, onion/garlic-like, slightly metallic' with a light brown crystalline solid appearance [2]. This categorical odor shift—from nutty-cocoa to pungent-sulfurous—reflects the loss of the isopropyl substituent and the consequent alteration in volatility and receptor activation, making thialdine unsuitable for peanut-butter or cocoa flavor roles where 104691-41-0 is preferred.

Flavor sensory evaluation Product formulation Odor characterization

FEMA GRAS Usage Level Ranges: Lower and More Targeted vs. Thialdine's Broad High-Level Use

FEMA GRAS usage survey data reveal that peanut dithiazine (FEMA 3782) is employed at substantially lower average and maximum levels than 2,4,6-trimethyl dihydro-1,3,5-dithiazine (FEMA 4018). In baked goods, the target compound's average usual level is 0.5 ppm (max 5.0 ppm), compared with thialdine's average of 8.0 ppm (max 16.0 ppm)—a 16-fold lower average usage intensity [1][2]. This pattern extends across multiple food categories, reflecting the target compound's higher odor potency and/or different flavor contribution profile that demands more precise dosing.

Flavor formulation Food safety Application dosage

Physicochemical Property Assessment: logP and Vapor Pressure Differentiation from Bacon Dithiazine

The target compound exhibits a logP (o/w) of 2.73 and a vapor pressure of 0.00266 mmHg at 25°C . In comparison, bacon dithiazine (2,4,6-triisobutyl-1,3,5-dithiazinane, FEMA 4017) shows a logP of 6.08 and typically appears as a crystalline solid at room temperature (melting point 32–38°C) . This lower logP indicates that 104691-41-0 partitions more favorably into aqueous food phases and exhibits faster headspace equilibration, making it more suitable for liquid and semi-liquid food matrices where bacon dithiazine's high lipophilicity would retard aroma release.

Flavor delivery Partitioning behavior Volatility

Regulatory Pedigree: JECFA Safety Evaluation Status and Acceptable Daily Intake

The JECFA evaluation of 2-isopropyl-4,6-dimethyl and 4-isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) concluded 'No safety concern at current levels of intake when used as a flavouring agent; secondary components do not raise a safety concern' and assigned an ADI of 'Acceptable' [1]. This full-specification status contrasts with some in-class dithiazinanes that have only provisional or limited evaluations, or are subject to more restrictive use-level caps due to data gaps. The comprehensive safety dossier supporting JECFA 1047 provides procurement confidence for global market access under Codex Alimentarius standards.

Food safety Regulatory compliance Toxicological assessment

4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane: Validated Application Scenarios from Quantitative Evidence


Peanut Butter and Nut-Based Flavor Formulations Requiring Defined Isomeric Composition

Based on the JECFA-specified 44:27 isomeric ratio and the 'peanut, meaty, cocoa-like' organoleptic profile [1], 4-isopropyl-2,6-dimethyl-1,3,5-dithiazinane (FEMA 3782) is the preferred choice for peanut, hazelnut, and cocoa flavor bases. The lower average usage level of 0.5 ppm in baked goods and nut products [2] allows precise flavor tuning without overpowering sweet matrix notes. This targeted potency cannot be replicated by thialdine, which at 8.0 ppm average usage introduces undesirable pungent-sulfurous off-notes [3].

Savory-Meat Flavor Systems Blending Nutty and Meaty Character

The compound's dual peanut-meaty-cocoa odor profile, combined with its moderate logP of 2.73 that favors aqueous-phase partitioning , makes it suitable for complex savory formulations such as meat gravies, soups (FEMA average 0.1–2.0 ppm [2]), and snack seasonings. Its GC-demonstrable separation from the 2-isopropyl regioisomer (ΔRI = 19 on DB-1 [4][5]) enables routine batch verification to maintain flavor consistency across production lots.

Quality Control and Authenticity Verification for Regulated Flavor Ingredient Procurement

Procurement specifications referencing the JECFA-defined isomer ratio (44:27) and the establishment of a Kovats retention index of 1333 on DB-1 [4] provide objective, quantifiable benchmarks for incoming material acceptance. Using GC-FID or GC-MS, analytical laboratories can confirm within-batch consistency and detect adulteration with the 2-isopropyl regioisomer (RI 1352 [5]) or with other alkyl-substituted dithiazinanes, ensuring full compliance with FEMA GRAS 3782 and JECFA 1047 [1].

Flavor Research on Structure-Odor Relationships in 1,3,5-Dithiazinanes

The defined isomeric composition and the availability of separated retention indices for both regioisomers [4][5] make 4-isopropyl-2,6-dimethyl-1,3,5-dithiazinane a valuable reference standard for studying how the position of the isopropyl group modulates odor character. Researchers investigating the impact of alkyl branching on sulfur-nitrogen heterocycle aroma can use this compound as a benchmark to compare with 2,4,6-trimethyl (thialdine [3]), 4-isobutyl , and 2,4,6-triisobutyl (bacon dithiazine ) analogs, leveraging the quantitative RI and logP data as experimental controls.

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